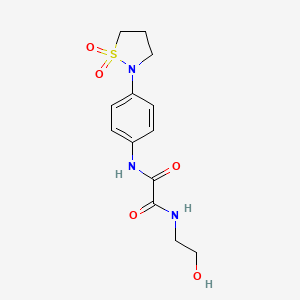

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide, commonly known as DTTA, is a chemical compound that has been widely used in scientific research. DTTA is a synthetic compound that is used as a reducing agent and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Therapeutic Approaches for Primary Hyperoxaluria

Primary hyperoxaluria type 1 (PH1) is a genetic disorder leading to the overproduction of oxalate, causing kidney stones and kidney failure. Innovative therapies include ribonucleic acid interference (RNAi) therapeutics targeting liver enzymes to reduce oxalate production. Lumasiran and Nedosiran are highlighted for their effectiveness in reducing urinary oxalate excretion, offering a potential reduction in the morbidity associated with PH1 without the need for organ transplantation (Dejban & Lieske, 2022).

Antimicrobial and Antiviral Applications

Nitazoxanide (NTZ), an orally active drug, demonstrates wide-ranging applications against various infections. Its antimicrobial and antiviral activities are attributed to its interference with the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme, essential for anaerobic energy metabolism in pathogens. NTZ shows efficacy against cryptosporidiosis, hepatitis B and C, ovarian cancer, viral infections, and helicobacter infection, suggesting its versatile role in treating infectious diseases (Bharti et al., 2021).

Oxazolidinones in Antimicrobial Therapy

Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit unique mechanisms of protein synthesis inhibition, targeting resistant bacterial strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinically developed oxazolidinone, showcases favorable pharmacokinetics and a broad spectrum of activity against gram-positive pathogens, representing a promising alternative for treating serious infections caused by resistant bacteria (Diekema & Jones, 2000).

properties

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5S/c17-8-6-14-12(18)13(19)15-10-2-4-11(5-3-10)16-7-1-9-22(16,20)21/h2-5,17H,1,6-9H2,(H,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKANJFZJLSKOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide](/img/structure/B2804109.png)

![3-(1-Benzothiophen-3-yl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrochloride](/img/structure/B2804116.png)

![(1H-benzo[d]imidazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2804117.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)

![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)

![N-(3-chlorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2804126.png)

![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)